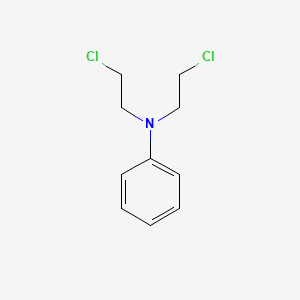

N,N-Bis(2-chloroethyl)aniline

Vue d'ensemble

Description

Il est principalement utilisé dans le domaine de la médecine, en particulier dans le traitement du cancer, en raison de sa capacité à interférer avec la réplication de l'ADN et la division cellulaire . La mustarde d'aniline est efficace pour traiter certains types de cancers, notamment le myélome multiple .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La mustarde d'aniline peut être synthétisée par réaction de l'aniline avec l'oxyde d'éthylène, suivie d'une chloration. La voie de synthèse générale comprend les étapes suivantes :

Réaction de l'aniline avec l'oxyde d'éthylène : L'aniline réagit avec l'oxyde d'éthylène pour former la N,N-bis(2-hydroxyéthyl)aniline.

Méthodes de production industrielle : La production industrielle de la mustarde d'aniline suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : La mustarde d'aniline subit plusieurs types de réactions chimiques, notamment :

Alkylation : La mustarde d'aniline est un agent alkylant, ce qui signifie qu'elle peut transférer des groupes alkyles à d'autres molécules.

Réactifs et conditions courants :

Alkylation : Se produit généralement dans des conditions physiologiques (pH 7,4, 37 °C) en présence d'ADN ou d'autres nucléophiles.

Hydrolyse : Se produit en présence d'eau ou de tampons aqueux.

Oxydation : Peut être réalisée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Principaux produits formés :

Alkylation : Adduits d'ADN et brins d'ADN réticulés.

Hydrolyse : N,N-bis(2-hydroxyéthyl)aniline.

Oxydation : Divers produits d'oxydation en fonction de l'agent oxydant spécifique utilisé.

4. Applications de la recherche scientifique

La mustarde d'aniline a plusieurs applications de recherche scientifique, notamment :

Industrie : Utilisé dans la synthèse d'autres composés chimiques et comme réactif dans divers procédés industriels.

5. Mécanisme d'action

La mustarde d'aniline exerce ses effets principalement par alkylation de l'ADN. Le composé forme des liaisons covalentes avec l'ADN, ce qui conduit à la réticulation des brins d'ADN. Cette réticulation inhibe la réplication et la transcription de l'ADN, ce qui entraîne finalement la mort cellulaire . Les cibles moléculaires de la mustarde d'aniline comprennent les atomes d'azote dans les bases de l'ADN, en particulier la guanine . Les voies impliquées dans son mécanisme d'action comprennent l'induction des voies de réponse aux dommages de l'ADN et l'apoptose .

Applications De Recherche Scientifique

Aniline mustard has several scientific research applications, including:

Mécanisme D'action

Aniline mustard exerts its effects primarily through alkylation of DNA. The compound forms covalent bonds with the DNA, leading to cross-linking of DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death . The molecular targets of aniline mustard include the nitrogen atoms in the DNA bases, particularly guanine . The pathways involved in its mechanism of action include the induction of DNA damage response pathways and apoptosis .

Comparaison Avec Des Composés Similaires

La mustarde d'aniline est similaire à d'autres agents alkylants tels que la chlorambucile et le melphalan. Elle possède des propriétés uniques qui la distinguent de ces composés :

Chlorambucile : Comme la mustarde d'aniline, la chlorambucile est un agent alkylant utilisé dans le traitement du cancer.

Melphalan : Le melphalan est un autre agent alkylant avec un mécanisme d'action similaire. Contrairement à la mustarde d'aniline, le melphalan contient une fraction phénylalanine, ce qui affecte sa pharmacocinétique et son profil de toxicité.

Liste de composés similaires :

- Chlorambucile

- Melphalan

- Cyclophosphamide

- Ifosfamide

- Bendamustine

La structure et la réactivité uniques de la mustarde d'aniline en font un composé précieux en recherche et en clinique.

Propriétés

IUPAC Name |

N,N-bis(2-chloroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSJKFFLIXTTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203820 | |

| Record name | Aniline mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-27-5 | |

| Record name | Aniline mustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-chloroethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-CHLOROETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUJ6745Z9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.